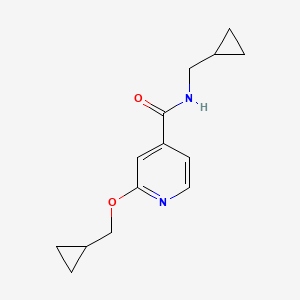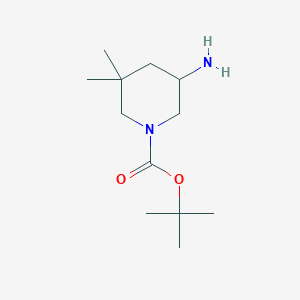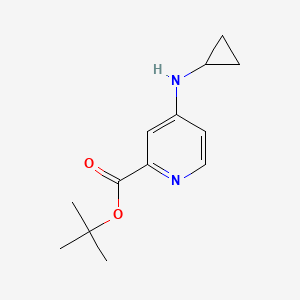
2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide” appears to contain a cyclopropyl group, an isonicotinamide group, and a methoxy group . Cyclopropyl groups are derived from cyclopropane and are typically produced in a cyclopropanation reaction . Isonicotinamide is a derivative of nicotinic acid, which is a form of vitamin B3 . The methoxy group is a common functional group in organic chemistry, consisting of a methyl group bound to an oxygen atom .
Molecular Structure Analysis
Cyclopropyl groups are highly strained due to their unfavored bond angles (60°) . The structure of the cyclopropylmethyl cation is known to be exceptionally stable .Chemical Reactions Analysis
Cyclopropylmethyl derivatives are known to give very similar product mixtures under SN1 hydrolysis conditions .Aplicaciones Científicas De Investigación
1. Cyclisation and Synthesis of Spirocyclic Compounds
- Isonicotinamides with specific substituents undergo cyclisation when induced by an electrophile, leading to the formation of spirocyclic or doubly spirocyclic compounds. This process involves dearomatisation of both nucleophilic and electrophilic heterocycles (Brice & Clayden, 2009).
2. Co-crystallization Studies
- The use of isonicotinamide in co-crystallization with various carboxylic acids illustrates the extensive potential of co-crystal space in research. This includes the creation of structures with high Z′ values and different packing architectures, contributing to the understanding of polymorphism and phase transitions in molecular compounds (Lemmerer & Fernandes, 2012).
3. Potential PET Agents in Alzheimer's Disease
- Isonicotinamide derivatives have been explored as potential PET (Positron Emission Tomography) agents for imaging GSK-3 enzyme in Alzheimer's disease, demonstrating the compound's relevance in neurodegenerative disease research (Gao, Wang, & Zheng, 2017).
4. Inorganic-Organic Hybrid Materials
- Isonicotinamide has been used to create inorganic-organic hybrid materials with Cu(II) complexes. These studies reveal the consistency of supramolecular motifs in different chemical environments, contributing to the field of material science (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
5. Target for Antituberculosis Drugs
- The compound has implications in medical research, particularly in the study of isoniazid, a key antituberculosis drug. The inhA gene in Mycobacterium tuberculosis, which is a target for isoniazid, is linked to isonicotinamide (Banerjee et al., 1994).
6. Hemoglobin Oxygen Affinity Modulation
- Research on the synthesis of compounds structurally related to isonicotinamide has led to the discovery of new allosteric effectors of hemoglobin, suggesting potential clinical applications in conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
7. Catalytic Enantioselective Hydroboration
- The compound's derivatives have been utilized in the synthesis of cyclopropyl boronates, contributing to advancements in organic synthesis and medicinal chemistry (Rubina, Rubin, & Gevorgyan, 2003).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-8-10-1-2-10)12-5-6-15-13(7-12)18-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBDTAYCWSSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)

![N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2904917.png)



![1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2904925.png)
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2904928.png)
![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)


![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)
